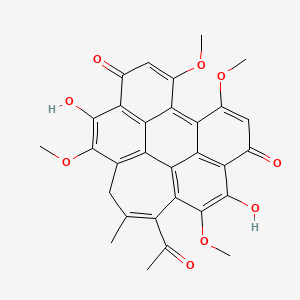

2'-methoxybiochanin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-methoxybiochanin A is a natural product found in Dalbergia parviflora with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

2'-Methoxybiochanin A, also known as 2-methoxyestradiol (2ME2), exhibits significant anticancer properties. It inhibits tumor growth and angiogenesis by disrupting microtubules and downregulating hypoxia-inducible factor-1 (HIF), thereby inhibiting HIF-1-induced transcriptional activation of VEGF expression (Mabjeesh et al., 2003). Furthermore, 2ME2 induces apoptosis in leukemia cells through a free radical-mediated mechanism, with its activity enhanced in cells with higher basal superoxide contents (Zhou et al., 2003).

Diabetes Management

Biochanin A, another name for 2'-methoxybiochanin A, has been found to improve insulin sensitivity and control hyperglycemia in type 2 diabetes. It significantly decreases blood glucose and reduces insulin resistance, alongside improving lipid profiles (Oza & Kulkarni, 2018).

Modulation of DNA Structure

2-Methoxyestradiol influences DNA structure by inducing reactive nitrogen species, leading to DNA damage in cancer cells. This process is a result of enzymatic uncoupling of increased neuronal nitric oxide synthase protein levels, demonstrating a potential application in chemotherapy (Górska-Ponikowska et al., 2020).

Versatile Therapeutic Perspectives

Biochanin-A, a nutritional and dietary isoflavonoid, possesses a range of biological activities, including chemoprevention, neuroprotection, anti-inflammatory actions, and modulation of metabolic disorders. Its ability to interact with various biochemical pathways makes it a promising candidate for therapeutic drug development for various pathologies (Ramachandran et al., 2022).

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of Biochanin A have been evaluated in female rats. Its bioavailability is approximately 4.6%, and it shows high clearance and a large apparent volume of distribution, which is crucial for determining its therapeutic potential (Singh, Wahajuddin, & Jain, 2011).

Antifungal Activity

Biochanin A and its derivatives exhibit significant antifungal activity, effectively inhibiting mycelial growth of soil-borne fungi. This suggests potential applications in agricultural and pharmaceutical fungicides (Weidenbörner et al., 1990).

Cardioprotective Effects

2-Methoxyestradiol shows promise in protecting against pressure overload-induced left ventricular hypertrophy, suggesting its potential use in heart failure treatment. Its protective effects are linked to the induction of antioxidant and anti-inflammatory proteins and modulation of proteins involved in myocardial energy metabolism (Maayah et al., 2018).

Propiedades

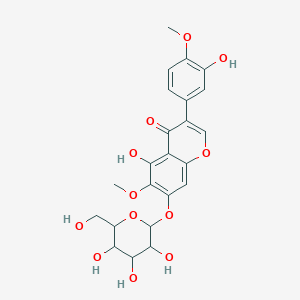

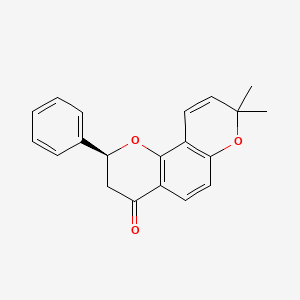

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUHDEMRGWYORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658062 |

Source

|

| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-methoxybiochanin A | |

CAS RN |

61243-75-2 |

Source

|

| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)